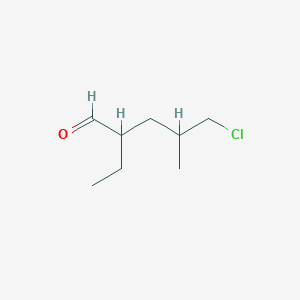
1-(1,2-Dibromoethyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dibromoethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where a nitro group and a dibromoethyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-(1,2-Dibromoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrobenzyl alcohol, followed by the addition of bromine to the resulting intermediate. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-(1,2-Dibromoethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1-(1,2-Dibromoethyl)-2-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学的研究の応用
1-(1,2-Dibromoethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1,2-Dibromoethyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethyl group can undergo substitution reactions. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions.
類似化合物との比較
1-(1,2-Dibromoethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Another brominated compound with different structural features and applications.
1,2-Dibromoethylbenzene: Lacks the nitro group, leading to different chemical properties and reactivity.
2-Nitrobenzyl bromide: Contains a nitro group and a bromomethyl group, with distinct reactivity patterns.
The uniqueness of this compound lies in its combination of a nitro group and a dibromoethyl group, which imparts specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
53534-15-9 |
|---|---|
分子式 |
C8H7Br2NO2 |
分子量 |
308.95 g/mol |
IUPAC名 |
1-(1,2-dibromoethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-5-7(10)6-3-1-2-4-8(6)11(12)13/h1-4,7H,5H2 |
InChIキー |
IVIYKVJCZYCVQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CBr)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)



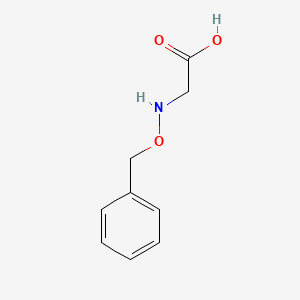
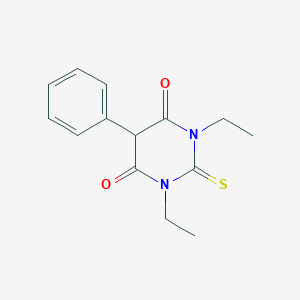
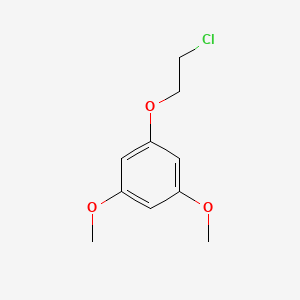
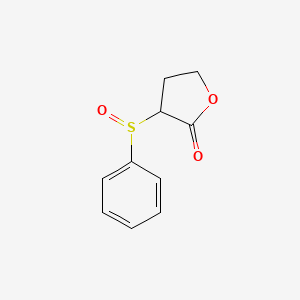
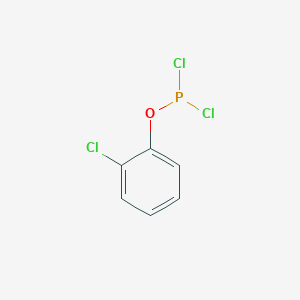
methanolate](/img/structure/B14634992.png)

![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

